molecular formula C6H5Br3N2O B13746554 2,5,6-Tribromo-4-methoxypyridin-3-amine

2,5,6-Tribromo-4-methoxypyridin-3-amine

Cat. No.: B13746554
M. Wt: 360.83 g/mol
InChI Key: VUPYFAABGKFWBJ-UHFFFAOYSA-N
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Description

2,5,6-Tribromo-4-methoxypyridin-3-amine is a brominated pyridine derivative

Preparation Methods

The synthesis of 2,5,6-Tribromo-4-methoxypyridin-3-amine typically involves bromination reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions are optimized to achieve moderate to good yields of the desired product.

Chemical Reactions Analysis

2,5,6-Tribromo-4-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,6-Tribromo-4-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6-Tribromo-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound’s bromine atoms and methoxy group play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

2,5,6-Tribromo-4-methoxypyridin-3-amine can be compared with other brominated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5,6-tribromo-4-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2O/c1-12-4-2(7)5(8)11-6(9)3(4)10/h10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPYFAABGKFWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1Br)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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